Home > Products > Screening Compounds P128121 > 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea - 891115-56-3

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea

Catalog Number: EVT-3079737
CAS Number: 891115-56-3
Molecular Formula: C19H20FN3O4
Molecular Weight: 373.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. It has emerged as a research subject in drug discovery, particularly for its potential application as a FLT3 kinase inhibitor. FLT3 kinase is implicated in the development of acute myeloid leukemia (AML), making inhibitors of this enzyme a potential therapeutic strategy. [] This compound is not found in nature and is solely a product of synthetic chemistry.

Synthesis Analysis

The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea involves a multi-step process. Building upon previous research on Ibrutinib's (a known BTK inhibitor) activity against FLT3-ITD positive AML cells, [] researchers have focused on optimizing the structure of pyrazolo[3,4-d]pyrimidine derivatives to create potent and selective FLT3 kinase inhibitors. While the exact synthetic details for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea are not specified in the provided literature, the general approach likely involves building the pyrazolo[3,4-d]pyrimidine scaffold followed by introduction of the urea moiety and appropriate substituents. [] This process likely involves reactions like nucleophilic substitution, cyclization, and amide bond formation. Further details on the specific synthetic route and conditions would be necessary for a complete analysis.

Mechanism of Action
  • Competitive Inhibition: 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea could bind to the ATP-binding site of FLT3 kinase, preventing ATP binding and subsequent phosphorylation events essential for FLT3 kinase activity. [] This type of inhibition is often reversible and characterized by a specific binding affinity (Ki) for the target enzyme.
  • Type II Inhibitor: The structural features of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea, particularly the potential for hydrogen bonding and hydrophobic interactions, suggest it might act as a Type II inhibitor. These inhibitors bind to the inactive conformation of the kinase, stabilizing it and preventing activation. [] This mode of action is often more selective and potent than competitive inhibition.
Applications

The primary scientific application of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea, as suggested by the provided literature, is its potential as a FLT3 kinase inhibitor for the treatment of AML. [] This application is supported by the development of other pyrazolo[3,4-d]pyrimidine derivatives as FLT3 inhibitors. []

Real-World Examples:

While 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea is not yet a clinically used drug, its development exemplifies the ongoing research in targeting FLT3 kinase for AML therapy. Other FLT3 inhibitors, like Midostaurin and Gilteritinib, are already approved for treating specific subtypes of AML, demonstrating the clinical relevance of this approach. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea

Compound Description: This compound served as a lead compound in a drug discovery investigation targeting FMS-like tyrosine kinase 3 (FLT3) for the treatment of psoriasis. [] It displayed moderate inhibitory activity against FLT3. []

Relevance: This compound shares the urea core and the substituted phenyl ring with 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea. It differs by having a pyrazolo[3,4-d]pyrimidin-4-yloxy group instead of the pyrrolidinone ring. The research focused on optimizing the structure of this lead compound to obtain more potent FLT3 inhibitors. []

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b)

Compound Description: This compound emerged as a highly potent FLT3 inhibitor through structural optimization of the previously mentioned lead compound. [] It showed significant antipsoriatic effects in a K14-VEGF transgenic mouse model, indicating its potential as a drug candidate for psoriasis treatment. []

Relevance: This compound also shares the urea core with 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea, along with the presence of a substituted phenyl ring. It differs by having a pyrazolo[3,4-d]pyrimidin-4-yloxy group and a tert-butylisoxazol-3-yl group instead of the pyrrolidinone and 4-fluorophenyl groups, respectively. Its discovery highlights the impact of structural modifications on FLT3 inhibitory activity and antipsoriatic effects. []

3-(4-Fluorophenyl)-1H-pyrazolium 2,4,6-trinitrophenolate

Compound Description: This compound is a salt formed through protonation of (4-fluorophenyl)pyrazole by 2,4,6-trinitrophenol. [] The crystal structure provides evidence for aromatic delocalization in the pyrazolium ring and extensive negative charge delocalization in the trinitrophenolate anion. []

Relevance: This compound is related to 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea by the presence of the 4-fluorophenyl group. The study comparing its salt formation with the cocrystal formation of an isoxazole derivative highlights the different hydrogen-bonding characteristics of pyrazole and isoxazole rings. []

(2E)-1(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one

Compound Description: This chalcone derivative was investigated as a potential antimalarial agent through molecular docking studies targeting the Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS) enzyme. [] It showed a higher binding affinity (ΔG bind = -7.53 kcal/mole) than proguanil (ΔG bind = -6.75 kcal/mole), a known antimalarial drug. []

Relevance: This compound falls within the same chemical class (chalcones) as (2E)-1-(1H-indol-3-yl)-3-phenyl prop-2-en-1-one, a direct precursor in the synthesis of the compound described in paper 6. [] Both chalcones share the basic three-carbon α,β-unsaturated carbonyl system and the presence of a phenyl ring at the β-position. They differ by the presence of a methyl substituent on the indole ring of (2E)-1(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one. []

(2E)-1-(1H-indol-3-yl)-3-phenyl prop-2-en-1-one

Compound Description: This chalcone compound is used as the starting material for the synthesis of (2E)-1(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one through an N-alkylation reaction with dimethyl sulfate. []

Relevance: This compound is directly related to 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea by belonging to the same chemical class (chalcones). [] Both share the basic three-carbon α,β-unsaturated carbonyl system and the presence of a phenyl ring at the β-position, contributing to a common structural motif. They differ by the presence of an indol-3-yl group at the α-position in (2E)-1-(1H-indol-3-yl)-3-phenyl prop-2-en-1-one and a (1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea group at the α-position in the target compound. []

(E)-3-(3,4-dimethoxy phenyl)-1-(2-hydroxy-4-methoxy-5-(prenyl)phenyl)-prop-2-en-1-one

Compound Description: This chalcone derivative exhibited antimalarial activity in vitro and served as a comparison ligand in a molecular docking study targeting PfDHFR-TS. [] It exhibited a binding affinity (ΔG bind = -7.29 kcal/mole) similar to that of (2E)-1(1-Methyl-1H-Indol-3-yl)-3-Phenyl-Prop-2-en-one. []

Relevance: This compound falls within the same chemical class (chalcones) as 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea. [] Both compounds share the basic three-carbon α,β-unsaturated carbonyl system, contributing to a common structural framework. Their structural differences lie in the substituents at the α- and β-positions of the chalcone core. []

4-amino-3-(( 1R,2S,3R,4S)-1,2,3,4,5-pentahydroxypentyl)-1H-1,2,4-triazole-5(4//)-thione

Compound Description: This triazole derivative is a key intermediate in the synthesis of (1R,2S,3R,4S)-1-(6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)pentane-1,2,3,4,5-pentaol. [] It was prepared according to a literature method. []

Relevance: This compound is related to 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea through its use as a precursor to a fluorinated triazolothiadiazine derivative. [] While not directly structurally similar, the research highlights the broader context of fluorinated heterocycles and their potential applications in drug discovery. []

2-bromo-1-(4-fluorophenyl)ethanone

Compound Description: This compound serves as a reagent in the synthesis of (1R,2S,3R,4S)-1-(6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)pentane-1,2,3,4,5-pentaol. [] It reacts with the previously mentioned triazole derivative to form the final product. []

Relevance: This compound shares the 4-fluorophenyl group with 1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea. [] Its inclusion in the synthesis of a fluorinated triazolothiadiazine derivative underscores the relevance of fluorine-containing compounds in medicinal chemistry. []

Properties

CAS Number

891115-56-3

Product Name

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-fluorophenyl)urea

Molecular Formula

C19H20FN3O4

Molecular Weight

373.384

InChI

InChI=1S/C19H20FN3O4/c1-26-16-8-7-15(10-17(16)27-2)23-11-14(9-18(23)24)22-19(25)21-13-5-3-12(20)4-6-13/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25)

InChI Key

PEBYFBSHRGNEII-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)F)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.